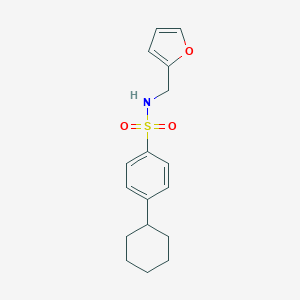![molecular formula C11H18ClN3O2S B261716 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane, also known as CP-154,526, is a small molecule antagonist that binds to corticotropin-releasing factor (CRF) receptors. CRF is a neuropeptide that plays a key role in regulating the body's stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety and depression.
Wirkmechanismus
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane binds to CRF receptors and blocks the binding of CRF to its receptors. This leads to a reduction in the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's stress response. By reducing the activity of the HPA axis, 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane may help to alleviate the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the release of stress hormones such as cortisol and ACTH. It has also been shown to increase the activity of the neurotransmitter dopamine in certain brain regions. These effects may contribute to its potential therapeutic benefits in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has several advantages for use in lab experiments. It is a small molecule antagonist that can be easily synthesized and administered to animals. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane. One area of interest is its potential use in the treatment of PTSD. Another area of interest is its potential use in combination with other drugs for the treatment of anxiety and depression. Additionally, further studies may be needed to better understand its mechanism of action and to identify any potential side effects or limitations to its use.
Synthesemethoden
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with azepane-1-sulfonyl chloride in the presence of a base to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has shown promising results in reducing anxiety and depression-like behaviors in animal models. It has also been investigated for its potential use in the treatment of alcohol addiction and post-traumatic stress disorder (PTSD).
Eigenschaften
Produktname |
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane |
|---|---|
Molekularformel |
C11H18ClN3O2S |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)sulfonylazepane |
InChI |
InChI=1S/C11H18ClN3O2S/c1-9-11(12)10(2)15(13-9)18(16,17)14-7-5-3-4-6-8-14/h3-8H2,1-2H3 |
InChI-Schlüssel |
HHGSECRXFYRMGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)N2CCCCCC2)C)Cl |
Kanonische SMILES |
CC1=C(C(=NN1S(=O)(=O)N2CCCCCC2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)




![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)